molecular formula C20H16F3NO4 B7521299 2-(4-methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide

2-(4-methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide

Cat. No.: B7521299
M. Wt: 391.3 g/mol
InChI Key: PFUCPTOXSIZDFQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties

Properties

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO4/c1-12-7-19(26)28-17-9-15(5-6-16(12)17)27-11-18(25)24-10-13-3-2-4-14(8-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUCPTOXSIZDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide typically involves multiple steps, starting with the preparation of the coumarin core. The process may include:

  • Formation of 4-Methyl-2-oxochromen-7-yl: : This can be achieved by reacting 4-methylcoumarin with appropriate reagents under controlled conditions.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Coupling with N-[[3-(Trifluoromethyl)phenyl]methyl]acetamide: : The final step involves coupling the modified coumarin with N-[[3-(trifluoromethyl)phenyl]methyl]acetamide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This involves optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can modify the coumarin core, potentially introducing additional functional groups.

  • Reduction: : Reduction reactions can reduce certain functional groups, altering the compound's properties.

  • Substitution: : Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different biological activities.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various halogenating agents (e.g., bromine, chlorine) and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the coumarin core, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has shown potential in antimicrobial and antifungal studies. Its derivatives can be explored for developing new drugs or treatments.

Medicine

In medicine, the compound's derivatives may be investigated for their therapeutic properties, including anti-inflammatory and anticancer activities. Research into its mechanism of action could lead to new drug candidates.

Industry

Industrially, this compound can be used in the development of new materials, such as coatings or additives, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Coumarin: : The parent compound of this derivative, known for its various biological activities.

  • Trifluoromethylated Coumarins: : Similar compounds with trifluoromethyl groups, which can enhance biological activity.

  • 4-Methylcoumarin Derivatives: : Other derivatives of 4-methylcoumarin with different substituents.

Uniqueness

2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide is unique due to its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to other coumarin derivatives.

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